BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Profile of 2-
(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 2-(Methylthio)pyrazine
CAS No.: 21948-70-9
Cat. No.: B1584879
- 7

Executive Summary

2-(Methylthio)pyrazine (CAS: 21948-70-9), also known as pyrazinyl methyl sulfide, is a critical
organosulfur heterocyclic compound.[1] Widely utilized in the flavor industry (FEMA 3231) for
its roasted, hazelnut, and meaty notes, it also serves as a versatile intermediate in the
synthesis of bioactive pharmaceutical agents.

This guide synthesizes the core spectroscopic signatures (MS, IR, NMR) required for definitive
structural characterization. It moves beyond simple data listing to explain the causality of the
signals, ensuring you can distinguish this compound from its regioisomers and impurities.

Compound Profile & Physicochemical Context[1][2]
[31[4][5][6][7][8][°]
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Parameter Data
IUPAC Name 2-(Methylsulfanyl)pyrazine
CAS Number 21948-70-9

Molecular Formula

Molecular Weight 126.18 g/mol

Physical State Pale yellow solid / liquid (MP: 42.5-45.5 °C)
Density ~1.145 g/mL (liquid phase)

Organoleptic Roasted hazelnut, earthy, musty, vegetable

Solubilit Soluble in ethanol, propylene glycol; slightly
olubili
d soluble in water

Spectroscopic Analysis: Deep Dive
Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and identify the sulfur-bearing moiety.

The Electron Impact (El) mass spectrum of 2-(methylthio)pyrazine is characterized by a
robust molecular ion and distinct fragmentation pathways driven by the stability of the pyrazine
ring and the lability of the methyl-sulfur bond.

e Molecular lon (

):m/z 126. This peak is typically intense (often the base peak or >50% relative abundance),
reflecting the stability of the aromatic pyrazine system.

o Key Fragmentation Pathways:
o Loss of Methyl Radical (

): A prominent peak at m/z 111 corresponds to the loss of the methyl group (

) from the sulfur, generating a resonance-stabilized pyrazinyl-sulfur cation.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1584879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Ring Fragmentation (

): Pyrazines characteristically lose hydrogen cyanide (HCN, 27 Da). Fragmentation of the
or the
111 ion often yields ions at m/z 99 or m/z 84, respectively.

o Sulfur Extrusion: Loss of the thio-group or sulfur atom can lead to lower mass fragments
typical of the pyrazine ring (

80, 53).

Visualization: MS Fragmentation Logic
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Caption: Primary fragmentation pathways for 2-(methylthio)pyrazine under Electron Impact
(70 eV).

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (Aromatic Ring + Thioether).

The IR spectrum distinguishes the aromatic nature of the ring from the aliphatic methyl group.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1584879?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Frequency Region (

Assignment Mechanistic Insight
)
Weak bands typical of
3030 — 3080 Ar-H Stretch C-H bonds on the pyrazine
ring.
Distinct bands from the
group.
Characteristic "breathing"
1520 - 1580 C=N/ C=C Stretch o
modes of the pyrazine ring.
Vibrations associated with the
1000 - 1200 C-N Stretch _ _
ring nitrogen atoms.
The C-S-C linkage typically
shows weak-to-medium
690 — 750 C-S Stretch

absorption in this fingerprint

region.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and purity check.

The NMR data is the most powerful tool for distinguishing the 2-substituted isomer from 2,3- or
2,6-disubstituted impurities.

H NMR (Proton)

Solvent:
(Chloroform-d)
e 2.55-2.65 ppm (3H, Singlet): The methylthio (-SCH

) protons. This signal is deshielded compared to a standard alkane (0.9 ppm) due to the
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electronegativity of Sulfur and the adjacent aromatic ring, but less deshielded than a
methoxy group (~4.0 ppm).

e 8.20 — 8.60 ppm (3H, Multiplet/Pattern): The pyrazine ring protons.

o H-3 (Ortho to S): Often appears as a fine doublet or singlet (~8.3—-8.4 ppm). The sulfur
atom is an electron donor by resonance (+M), which shields the ortho/para positions
relative to unsubstituted pyrazine (

8.6), but it is also inductively withdrawing (-I).

o H-5, H-6 (Meta/Para): These protons typically appear as a pair of doublets with a coupling
constant (

C NMR (Carbon)

Solvent:
e 13.0 — 15.0 ppm: The methyl carbon (

).
e 140.0 — 145.0 ppm: The unsubstituted ring carbons (C-3, C-5, C-6).

e 155.0 — 160.0 ppm: The substituted ring carbon (C-2). This carbon is significantly deshielded
due to the direct attachment to the Sulfur and the Nitrogen atoms (ipso effect).

Visualization: NMR Assignment Workflow
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Look for: Singlet (3H) Look for: 3 Aromatic H
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Structural Verification

Confirmed

Click to download full resolution via product page

Caption: Analytical logic for verifying 2-(methylthio)pyrazine structure via 1H NMR.

Experimental Protocols
Synthesis for Reference Standard

If a commercial standard is unavailable or degraded, the compound can be synthesized for
comparative analysis.

o Reaction: Nucleophilic aromatic substitution (

).

e Reagents: 2-Chloropyrazine + Sodium Methanethiolate (NaSMe).
e Procedure:
o Dissolve 2-chloropyrazine (1.0 eq) in dry DMF or THF.

o Slowly add Sodium Methanethiolate (1.1 eq) at 0°C to control exotherm.
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o Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate).
o Quench with water and extract with Dichloromethane (DCM).

o Purification: The product is a low-melting solid. Recrystallize from pentane or purify via
vacuum distillation if liquid at ambient temp.

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:
e Mass: Weigh ~10-15 mg of the sample.
e Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.

« Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a
small plug of glass wool into the NMR tube.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. echemi.com [echemi.com]
e 2. Pyrazine, (methylthio)- [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-
(Methylthio)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584879#spectroscopic-data-of-2-methylthio-
pyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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